Heptyl nonyl phthalate

Vue d'ensemble

Description

Heptyl nonyl phthalate is a type of phthalate ester, which is a derivative of phthalic acid. Phthalates are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a clear, oily liquid at room temperature and is soluble in common organic solvents. It is primarily used in the production of polyvinyl chloride (PVC) products, where it imparts flexibility and durability.

Méthodes De Préparation

Heptyl nonyl phthalate is synthesized through the esterification of phthalic anhydride with heptyl and nonyl alcohols. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid, which accelerates the reaction rate. The process involves two main stages:

Analyse Des Réactions Chimiques

Heptyl nonyl phthalate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and the corresponding alcohols

Applications De Recherche Scientifique

Heptyl nonyl phthalate has various applications in scientific research, including:

Chemistry: It is used as a plasticizer in the production of flexible PVC products, which are used in a wide range of applications, including medical devices, automotive parts, and consumer goods.

Biology: Research has shown that phthalates, including this compound, can act as endocrine disruptors, affecting hormone regulation in living organisms.

Medicine: Phthalates are used in the production of medical devices such as blood bags and intravenous tubing, where flexibility and durability are essential.

Industry: This compound is used in the production of adhesives, sealants, paints, lacquers, and lubricants

Mécanisme D'action

Heptyl nonyl phthalate exerts its effects by disrupting the regular packing of polymer chains, preventing them from forming rigid structures. This mechanism of action enables the creation of materials with specific mechanical properties, such as increased flexibility and durability. At the molecular level, this compound interacts with nuclear receptors and other molecular targets, affecting various biological pathways .

Comparaison Avec Des Composés Similaires

Heptyl nonyl phthalate is similar to other phthalate esters, such as:

- Diheptyl phthalate

- Dinonyl phthalate

- Diundecyl phthalate These compounds share similar chemical structures and properties, but they differ in the length of their alkyl chains. This compound is unique in that it contains both heptyl and nonyl groups, which may impart specific properties not found in other phthalates. For example, it may offer a balance of flexibility and durability that is optimal for certain applications .

Activité Biologique

Heptyl nonyl phthalate (HNP) is a member of the phthalate family, primarily used as a plasticizer in various industrial applications. This compound is synthesized through the esterification of phthalic anhydride with heptyl and nonyl alcohols. Understanding its biological activity is crucial due to its potential endocrine-disrupting effects and implications for human and environmental health.

This compound is characterized by its viscous liquid state and low water solubility, which enhances its utility in plastic manufacturing. The synthesis process involves:

- Reagents : Phthalic anhydride, heptyl alcohol, nonyl alcohol.

- Catalyst : Sulfuric acid to facilitate the esterification reaction.

- Conditions : Controlled temperature to optimize yield and minimize by-products.

The reaction can be summarized as follows:

Endocrine Disruption

Research indicates that this compound exhibits significant endocrine-disrupting properties. These effects are primarily attributed to its ability to interfere with hormone functions, leading to reproductive toxicity across various species. Studies have shown that exposure to phthalates can result in:

- Developmental Issues : Alterations in reproductive health and developmental abnormalities in both humans and wildlife.

- Reproductive Toxicity : Impacts on fertility, including changes in sperm quality and reproductive organ development.

A notable study highlighted that prenatal exposure to phthalates correlates with adverse health outcomes in children, emphasizing the need for monitoring such compounds in environmental and biological samples .

Hepatic Effects

This compound has been linked to liver toxicity, particularly through mechanisms involving peroxisome proliferator-activated receptors (PPARs). Activation of PPARα has been associated with:

- Increased lipid metabolism.

- Hepatocellular proliferation.

- Potential carcinogenic effects due to chronic exposure.

In laboratory studies involving rodents, significant liver weight increases were observed alongside alterations in biochemical markers indicative of peroxisomal proliferation .

Environmental Impact and Biodegradation

This compound's low water solubility raises concerns regarding its persistence in the environment. However, biodegradation studies reveal that microbial action can effectively break down HNP, suggesting potential pathways for bioremediation. The compound's interactions with other chemicals in industrial waste streams also warrant further investigation due to possible synergistic effects on biological systems .

Case Study 1: Prenatal Exposure Effects

A comprehensive study assessed prenatal chemical exposures among diverse populations. It found that this compound was present in significant concentrations among participants, correlating with developmental issues observed in offspring .

Case Study 2: Toxicological Assessment

Another investigation focused on the hepatic effects of various phthalates, including HNP. The study demonstrated that exposure led to increased liver weights and altered metabolic processes, reinforcing concerns about long-term health impacts .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | Ester formed from heptyl and nonyl alcohols with phthalic anhydride |

| Primary Uses | Plasticizer in industrial applications |

| Endocrine Disruption | Alters hormone functions; linked to reproductive toxicity |

| Hepatic Effects | Increases liver weight; activates PPARα leading to potential carcinogenicity |

| Environmental Behavior | Low water solubility; biodegradable via microbial action |

Propriétés

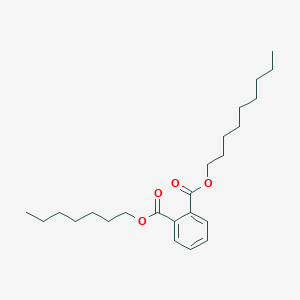

IUPAC Name |

1-O-heptyl 2-O-nonyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-3-5-7-9-10-12-16-20-28-24(26)22-18-14-13-17-21(22)23(25)27-19-15-11-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOONNKHXNUDREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883150 | |

| Record name | Heptyl nonyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19295-81-9 | |

| Record name | Heptyl nonyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019295819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl nonyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEPTYL NONYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8M04R8R32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.